1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

Catalog No.
S703710
CAS No.
1499-17-8
M.F
C6H4ClO3P
M. Wt
190.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

CAS Number

1499-17-8

Product Name

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

IUPAC Name

2-chloro-1,3,2λ5-benzodioxaphosphole 2-oxide

Molecular Formula

C6H4ClO3P

Molecular Weight

190.52 g/mol

InChI

InChI=1S/C6H4ClO3P/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H

InChI Key

KMWSGKPLIWNTEF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OP(=O)(O2)Cl

Canonical SMILES

C1=CC=C2C(=C1)OP(=O)(O2)Cl

As a Reagent in Organic Synthesis

,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide (commonly referred to as 2-chloro-1,3,2-benzodioxaphosphole 2-oxide or COP) is a valuable reagent in organic synthesis, particularly for the phosphorylation of various nucleophiles. Its cyclic structure and the presence of a reactive chlorine atom make it a good leaving group, facilitating the transfer of the phosphate group to other molecules.

Studies have shown the effectiveness of COP in the synthesis of various compounds, including:

  • Phosphorylated lipids, such as phosphatidylcholines, which are essential components of cell membranes [, ]
  • Nucleoside analogues, which are modified versions of natural nucleosides with potential therapeutic applications []
  • Flame retardants, which are used to slow down or prevent the spread of fire []

Potential for Future Research

The unique properties of COP continue to be explored by researchers, with potential applications emerging in various fields:

  • Development of novel materials with specific functionalities, such as fire retardant polymers or drug delivery systems []
  • Investigation of its role in biological processes, such as enzyme function and signal transduction

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is a chemical compound with the molecular formula C6H4ClO3P and a molecular weight of approximately 190.52 g/mol. It is classified within the family of dioxaphospholes, which are cyclic compounds containing phosphorus and oxygen in their structure. This specific compound features a benzene ring fused with a dioxaphosphole ring that incorporates a chlorine atom and an oxide group at the 2-position. Its unique structure contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science .

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, this compound may hydrolyze to yield phosphoric acid derivatives and other products.
  • Condensation Reactions: It can participate in condensation reactions with alcohols or amines to form phosphonates or phosphoramidates.

These reactions are significant for synthesizing new compounds and exploring their properties .

Several methods have been reported for synthesizing 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as chlorinated phenols with phosphorus oxychloride or similar phosphorus-containing reagents.
  • Phosphorylation Reactions: Another approach is the phosphorylation of aromatic compounds followed by chlorination to introduce the chlorine atom at the desired position.
  • Oxidative Methods: Oxidation of certain phosphorus intermediates can also yield this compound.

These synthesis routes allow for the preparation of the compound in various settings, including laboratory research and industrial applications .

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organophosphorus compounds.
  • Materials Science: Its unique structure may be exploited in developing new materials with specific electronic or optical properties.
  • Agricultural Chemistry: There is potential for use as a pesticide or herbicide due to its chemical reactivity.

Research continues into expanding its applications across different fields .

Several compounds share structural similarities with 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
1,3,2-DioxaphospholaneCyclic dioxaphospholeLacks aromaticity; used primarily in polymer chemistry
Phenylphosphonic dichloridePhosphonic acid derivativeMore reactive; used in pesticide formulations
O-Phenylene phosphorochloridateChlorophosphateUsed as a coupling agent; more versatile in reactions
2-Chloro-1,3,2-dioxaphospholane 2-oxideDioxaphospholaneSimilar but less stable; different reactivity profile

The unique combination of aromaticity and specific functional groups in 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide distinguishes it from these similar compounds. Its potential applications in organic synthesis and materials science further enhance its significance within this chemical family .

The synthesis of 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide (CAS 1499-17-8) typically involves cyclization reactions between phosphorus-containing precursors and catechol derivatives. A common approach utilizes phosphorus oxychloride (POCl₃) and catechol under controlled conditions. For example, phosphorus oxychloride reacts with catechol in a 1:1 molar ratio in anhydrous toluene or tetrahydrofuran (THF) at 80–100°C, yielding the target compound with triethylamine as a base to neutralize HCl byproducts.

An alternative method employs aryl phosphorodichloridates (e.g., phenyl phosphorodichloridate) and 2,3-dihydroxyethyl benzoate. Cyclization occurs via heating in a toluene-THF solvent mixture, forming the benzodioxaphosphole core. These methods achieve yields of 60–75%, with purity confirmed via ³¹P NMR spectroscopy (δ −8.95 ppm for the phosphoryl group).

Key Reaction:
$$
\text{Catechol} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N, toluene}} \text{1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide}
$$

Nucleophilic Substitution Reactions

The chlorine atom at the phosphorus center undergoes nucleophilic substitution with alkoxides, amines, or thiols. For instance, sodium methoxide replaces the chloride in 2-chloro-1,3,2-benzodioxaphosphole 2-oxide to form 2-methoxy derivatives. Similarly, reactions with secondary amines (e.g., morpholine) produce phosphoramidates, which are intermediates for agrochemicals.

Notably, 2-chloro-1,3,2-benzodioxaphosphole 2-oxide reacts with sodium alkoxides in ethanol to yield 2-alkoxy derivatives, which are precursors for spirocyclic compounds. The reaction proceeds via an Sₙ2 mechanism, with inversion of configuration at phosphorus.

Cyclocondensation Approaches

Cyclocondensation with bifunctional nucleophiles enables access to fused heterocycles. For example:

  • Azetidinone Derivatives: Reacting the compound with chloroacetyl chloride and triethylamine in 1,4-dioxane forms β-lactam (azetidinone) rings. This method yields N-(2-phenyl-3-chloro-4-oxoazetidin-1-yl) derivatives with 70% efficiency.
  • Thiazolidinone Derivatives: Treatment with mercaptoacetic acid and ZnCl₂ in refluxing 1,4-dioxane produces 4-thiazolidinone analogs. The reaction involves thiol-mediated cyclization, confirmed by IR spectra (1738 cm⁻¹ for C=O).

Table 1: Cyclocondensation Products

SubstrateReagentProductYield (%)
2-Chloro-benzodioxaphospholeChloroacetyl chlorideAzetidinone derivative70
2-Chloro-benzodioxaphospholeMercaptoacetic acidThiazolidinone derivative65

Functionalization via Carbohydrazide Intermediates

Carbohydrazide intermediates facilitate the introduction of azomethine and hydrazone functionalities. Hydrazinolysis of ethyl 1,3,2-benzodioxaphosphole-4-carboxylate-2-oxide with hydrazine hydrate produces 2-(4-substituted phenoxy)benzodioxaphosphole-4-carbohydrazides. These intermediates react with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases, which are precursors for Mannich bases and antimicrobial agents.

Example Reaction Sequence:

  • Hydrazinolysis:
    $$
    \text{Ethyl ester} + \text{N}2\text{H}4 \rightarrow \text{Carbohydrazide}
    $$
  • Schiff Base Formation:
    $$
    \text{Carbohydrazide} + \text{ArCHO} \rightarrow \text{N'-Benzylidene carbohydrazide}
    $$

Spirocyclic Derivative Formation

Spirocyclic derivatives are synthesized via intramolecular phospha-Friedel–Crafts cyclization. For example, 2,2′-spirobi(1,3,2-benzodioxaphosphole) forms when 1,3,2-benzodioxaphosphole-2-oxide reacts with excess catechol under oxidative conditions. This spirocyclic compound serves as a peptide coupling reagent, suppressing racemization to <0.1% in the presence of N-hydroxysuccinimide.

Spirocyclization Mechanism:

  • Coordination: The phosphorus center coordinates with a second catechol unit.
  • Cyclization: Intramolecular nucleophilic attack forms the spiro junction.

Table 2: Spirocyclic Derivatives

Starting MaterialReagentSpiro ProductApplication
2-Chloro-benzodioxaphospholeCatechol2,2′-Spirobi-derivativePeptide synthesis

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1499-17-8

General Manufacturing Information

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide: INACTIVE

Dates

Modify: 2023-08-15

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